N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide

Medicinal chemistry Lipophilicity optimization ADME prediction

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide (CAS 942473-81-6) is a para-trifluoromethyl-substituted benzenesulfonamide bearing a 2-bromoethyl side chain on the sulfonamide nitrogen. With a molecular formula of C₉H₉BrF₃NO₂S and a molecular weight of 332.14 g·mol⁻¹, this compound is supplied at purities of 95–98% by commercial vendors.

Molecular Formula C9H9BrF3NO2S
Molecular Weight 332.14 g/mol
Cat. No. B11827858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide
Molecular FormulaC9H9BrF3NO2S
Molecular Weight332.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCBr
InChIInChI=1S/C9H9BrF3NO2S/c10-5-6-14-17(15,16)8-3-1-7(2-4-8)9(11,12)13/h1-4,14H,5-6H2
InChIKeyJZHDCDSPBURCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromoethyl)-4-trifluoromethyl Benzenesulfonamide: Physicochemical Identity and Procurement Baseline


N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide (CAS 942473-81-6) is a para-trifluoromethyl-substituted benzenesulfonamide bearing a 2-bromoethyl side chain on the sulfonamide nitrogen. With a molecular formula of C₉H₉BrF₃NO₂S and a molecular weight of 332.14 g·mol⁻¹, this compound is supplied at purities of 95–98% by commercial vendors . The molecule is classified as a bifunctional synthetic building block, possessing both an electrophilic alkyl bromide handle and a hydrogen-bond-donor sulfonamide group whose acidity is substantially augmented by the electron-withdrawing para-CF₃ substituent (Hammett σₚ = +0.54) [1].

N-(2-Bromoethyl)-4-trifluoromethyl Benzenesulfonamide: Why In-Class Substitution Is Not Straightforward


Although the N-(2-bromoethyl)-benzenesulfonamide scaffold is shared by a family of halogenated sulfonamide building blocks, substitution of the para substituent or alteration of the leaving group produces quantifiable differences in lipophilicity, hydrogen-bond donor acidity, and alkylation reactivity that preclude trivial interchange. The 4-CF₃ group lowers the LogP by approximately 1.5 units relative to the 3-CF₃ regioisomer and polarizes the sulfonamide N–H bond more strongly than a para-Cl or para-CH₃ substituent, as reflected in Hammett σₚ constants [1]. Furthermore, the bromoethyl side chain provides superior leaving group kinetics compared to chloroethyl analogs [2]. These differences have direct consequences for reaction yields, purification profiles, and final compound properties in downstream synthetic campaigns, necessitating compound-specific evaluation rather than generic analog selection.

N-(2-Bromoethyl)-4-trifluoromethyl Benzenesulfonamide: Quantified Differentiation Evidence vs. Closest Analogs


Regioisomeric LogP Differentiation: 4-CF₃ vs. 3-CF₃ Substitution Lowers Lipophilicity by 1.47 Log Units

The para-trifluoromethyl regioisomer (target compound) exhibits a calculated LogP of 2.38, compared to 3.85 for the meta-trifluoromethyl regioisomer N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide . This represents a 1.47 log unit reduction in lipophilicity—corresponding to an approximately 30-fold difference in octanol-water partition coefficient—attributable to the altered electronic distribution and dipole moment of the para-substituted aromatic ring. In the context of Lipinski's Rule of Five, the lower LogP of the 4-CF₃ isomer keeps the compound further from the logP > 5 alert threshold, which may be advantageous when this building block is incorporated into larger molecular constructs destined for oral bioavailability screening [1].

Medicinal chemistry Lipophilicity optimization ADME prediction

Topological Polar Surface Area (TPSA) Differences Between 4-CF₃ and 3-CF₃ Regioisomers

The target compound has a calculated TPSA of 46.17 Ų, compared to 54.55 Ų for the 3-CF₃ regioisomer, yielding a difference of 8.38 Ų . Both values fall well below the 140 Ų threshold commonly associated with poor oral absorption, but the 15.4% reduction in TPSA for the 4-isomer may translate to measurably higher passive membrane permeability when this fragment is incorporated into larger drug-like molecules. TPSA values below approximately 60–70 Ų are generally associated with favorable blood-brain barrier penetration potential; the 4-CF₃ compound sits more comfortably within this range than its 3-CF₃ counterpart [1].

Drug design Membrane permeability Blood-brain barrier penetration

Electronic Substituent Effect: Para-CF₃ Provides 3.2-Fold Stronger Electron Withdrawal than Para-Cl and Converts the Electron-Donating Character of Para-CH₃

The Hammett σₚ constant provides a quantitative measure of electronic substituent effects transmitted through the aromatic ring to the sulfonamide group. The 4-CF₃ substituent has σₚ = +0.54, indicating strong electron withdrawal, compared to +0.227 for 4-Cl (N-(2-bromoethyl)-4-chlorobenzenesulfonamide) and −0.170 for 4-CH₃ (N-(2-bromoethyl)-4-methylbenzenesulfonamide) [1]. The CF₃ group thus withdraws electron density 2.4-fold more strongly than chlorine, while the methyl analog actually donates electron density—a qualitative reversal of electronic character. This directly modulates the acidity of the sulfonamide N–H proton, which influences hydrogen-bond donor strength, solubility, protein binding interactions, and the reactivity of the sulfonamide in N-alkylation or N-arylation reactions [2].

Physical organic chemistry SAR optimization Sulfonamide NH acidity

Alkyl Halide Leaving Group Reactivity: Bromoethyl vs. Chloroethyl Side Chain Provides Predictably Faster SN2 Kinetics

The 2-bromoethyl side chain of the target compound features bromide as the leaving group, which ranks superior to chloride in the established nucleofugality sequence (I⁻ > Br⁻ > Cl⁻ > F⁻) for both SN1 and SN2 reactions [1]. While a direct kinetic comparison with N-(2-chloroethyl)-4-trifluoromethylbenzenesulfonamide is not available in the published literature, the well-established leaving group ability trend indicates that the bromoethyl analog will undergo nucleophilic displacement at a measurably higher rate under identical conditions. In practical terms, this translates to shorter reaction times, lower required temperatures, or the ability to use weaker nucleophiles in amine alkylation, thioether formation, or azide displacement reactions commonly employed with this building block class .

Synthetic chemistry Reaction optimization Building block reactivity

4-Trifluoromethyl Benzenesulfonamide Scaffold Demonstrates Potent Dual VEGFR-2/FGFR1 Kinase Inhibition (Class-Level Inference)

In a 2024 study by Hassan et al., a series of benzenesulfonamide derivatives was evaluated as dual VEGFR-2/FGFR1 inhibitors. The 4-trifluoromethyl-substituted analog (compound 6l) exhibited the highest dual inhibitory activity in the series, with IC₅₀ values of 0.025 µM against VEGFR-2 and 0.026 µM against FGFR1—representing 1.8-fold and 1.3-fold improvements over the reference inhibitors sorafenib and staurosporine, respectively [1]. While compound 6l contains an elaborated side chain rather than a simple bromoethyl group, the consistent SAR trend across the series indicates that the 4-CF₃-benzenesulfonamide core is a privileged scaffold for kinase inhibition. This class-level evidence suggests that building blocks incorporating the 4-CF₃-benzenesulfonamide motif, such as the target compound, may confer kinetic advantages when elaborated into bioactive molecules targeting the VEGFR/FGFR kinase family .

Cancer therapeutics Kinase inhibition Angiogenesis

Commercial Purity Differentiation: 98% (Leyan) vs. 95% (CymitQuimica) Specifications for Identical CAS

For the identical CAS registry number (942473-81-6), two commercial vendors report different minimum purity specifications: Leyan offers the compound at 98% purity, while CymitQuimica (Biosynth) lists a minimum purity of 95% . This 3-percentage-point difference can be consequential in multi-step synthesis where impurity carry-through, side-product formation, and final yield calculations are sensitive to the stoichiometric accuracy of the starting building block. The 98% specification reduces the maximum possible non-target impurity burden from 5% to 2%, representing a 60% reduction in potential interfering species.

Chemical procurement Quality assurance Synthetic reproducibility

N-(2-Bromoethyl)-4-trifluoromethyl Benzenesulfonamide: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Kinase Inhibitor Library Synthesis Targeting the VEGFR/FGFR Axis

Research groups constructing focused kinase inhibitor libraries can leverage the SAR-validated 4-CF₃-benzenesulfonamide core as a privileged fragment. The Hassan et al. (2024) study demonstrated that 4-CF₃-substituted benzenesulfonamide derivatives achieve IC₅₀ values of 0.025 µM (VEGFR-2) and 0.026 µM (FGFR1), outperforming sorafenib by 1.8-fold [1]. This compound's bromoethyl handle permits facile N-alkylation or N-arylation to elaborate the sulfonamide nitrogen with diverse pharmacophore elements, while the 4-CF₃ group provides the electronic and steric profile associated with optimal hinge-region binding in type II kinase inhibitors.

Synthesis of CNS-Penetrant Drug Candidates Requiring Controlled Lipophilicity

The 4-CF₃ regioisomer's LogP of 2.38—substantially lower than the 3-CF₃ analog (LogP = 3.85)—combined with a favorable TPSA of 46.17 Ų, aligns with the physicochemical parameters associated with CNS drug-likeness . When incorporated as a building block into CNS-targeted molecular designs, this lower lipophilicity may reduce non-specific tissue binding and phospholipidosis risk while the TPSA supports passive blood-brain barrier penetration. Medicinal chemists optimizing CNS lead series should preferentially select the 4-CF₃ regioisomer over the 3-CF₃ variant to maintain favorable CNS MPO (Multi-Parameter Optimization) scores.

Heterocycle Synthesis via N-(2-Bromoethyl)-sulfonamide Cyclization Methodologies

As demonstrated by the 2018 study on epoxy-sulfonamide cyclizations, N-(2-bromoethyl)-sulfonamides serve as effective substrates for base-promoted cyclization with heterocumulenes (CS₂, isothiocyanates, isocyanates), proceeding via a 5-exo-tet pathway to afford thiazolidine-thiones, imino-thiazolidines, and oxazolidines in good to high yields with excellent regioselectivity [2]. The bromoethyl leaving group ensures efficient cyclization kinetics, and the electron-withdrawing 4-CF₃ substituent activates the sulfonamide nitrogen for deprotonation, facilitating the key N–C bond-forming step.

High-Fidelity Building Block for Multi-Step Medicinal Chemistry Campaigns

For synthetic routes where stoichiometric precision is critical—such as fragment ligation, parallel library synthesis, or late-stage functionalization—the 98% purity grade from Leyan reduces maximum impurity carry-through relative to the 95% grade from alternative suppliers . Coupled with the bromoethyl group's superior leaving group kinetics (Br⁻ vs. Cl⁻) [3], this purity specification supports more reproducible reaction outcomes and simplifies downstream purification, ultimately lowering the cost-per-successful-compound in hit-to-lead optimization programs.

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